5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Description
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 800401-54-1; molecular formula: C₈H₅ClN₂O₂) is a chlorinated heterocyclic compound featuring a fused pyrrole-pyridine core with a carboxylic acid substituent at position 2 and a chlorine atom at position 3. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its molecular weight is 196.59 g/mol, and it exhibits a density of 1.644 g/cm³, a boiling point of 467.04°C, and a melting point of 236.26°C . The chlorine atom enhances electrophilicity, while the carboxylic acid group facilitates derivatization or salt formation, making it versatile for drug development.
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXMSVURJPVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470252 | |
| Record name | 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-63-2 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=800401-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cyclization Using 2-Bromo-6-chloropyridin-3-amine and 2-Oxopropanoic Acid
This is the most well-documented and efficient synthetic route to 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. The procedure involves a palladium(II) acetate-catalyzed coupling and cyclization reaction between 2-bromo-6-chloropyridin-3-amine and 2-oxopropanoic acid in the presence of triethylamine and triphenylphosphine as ligands, conducted in N,N-dimethylformamide (DMF) solvent at elevated temperatures (100–115 °C) under inert atmosphere.
Typical reaction conditions and yields are summarized below:
| Parameter | Details |
|---|---|
| Starting materials | 2-bromo-6-chloropyridin-3-amine, 2-oxopropanoic acid |
| Catalyst | Palladium(II) acetate (Pd(OAc)2) |
| Ligands | Triphenylphosphine (PPh3), triethylamine (Et3N) |
| Solvent | Dry N,N-dimethylformamide (DMF) |
| Temperature | 100–115 °C |
| Reaction time | Overnight (approximately 18 hours) |
| Atmosphere | Nitrogen (inert) |
| Work-up | Evaporation of solvent, aqueous extraction, acidification to pH 4 with concentrated HCl |
| Isolated yield | 51% to 82.6% (depending on scale and exact conditions) |
| Purity | HPLC/UV purity up to 90% |
Summary of experimental procedure:
- A mixture of 2-bromo-6-chloropyridin-3-amine, Pd(OAc)2, PPh3, and triethylamine is prepared in dry DMF under nitrogen atmosphere.
- 2-oxopropanoic acid is added dropwise.
- The mixture is stirred at 100–115 °C overnight.
- After cooling, water is added, and the aqueous layer is separated and acidified to precipitate the product.
- The solid product is filtered, washed, and dried to yield this compound.
This method offers a good balance of yield and purity and is scalable for preparative purposes.
Base-Catalyzed Cyclization Using Sodium Hydroxide in Ethanol
An alternative method involves the cyclization of appropriate pyrrolopyridine precursors under basic conditions. For example, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives can be prepared by refluxing the precursor compounds with sodium hydroxide in ethanol for 1–2 hours, followed by acidification to precipitate the product.
While this method is more commonly reported for related isomers (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid), it demonstrates the utility of base-induced ring closure and hydrolysis in heterocyclic carboxylic acid synthesis.
| Parameter | Details |
|---|---|
| Starting material | Pyrrolopyridine precursor (e.g., 9a–d) |
| Base | 2 M NaOH solution |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction time | 1–2 hours |
| Work-up | Evaporation of solvent, addition of water, acidification |
| Yield | 71–95% (depending on specific derivative) |
This method is simpler but less specific to the this compound isomer and more applicable to related analogs.
Comparative Summary of Preparation Methods
| Method | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Palladium-catalyzed cyclization (DMF) | Pd(OAc)2, PPh3, Et3N, 100–115 °C, inert N2 | 51–82.6 | High regioselectivity, scalable | Requires expensive catalyst, inert atmosphere |
| Base-catalyzed cyclization (EtOH, NaOH) | 2 M NaOH, reflux in ethanol | 71–95 (related isomers) | Simple, inexpensive reagents | Less specific to target isomer |
Research Findings and Mechanistic Insights
- The palladium-catalyzed method proceeds via oxidative addition of the bromo-substituted aminopyridine to Pd(0), followed by coordination and insertion of 2-oxopropanoic acid, and reductive elimination to form the fused pyrrolopyridine ring with carboxyl substitution.
- Triethylamine acts as a base to neutralize generated acids and stabilize the palladium catalyst.
- Triphenylphosphine stabilizes the Pd center and enhances catalytic efficiency.
- The reaction temperature and inert atmosphere are critical to prevent catalyst deactivation and side reactions.
- Acidification after reaction completion precipitates the carboxylic acid product effectively.
- The base-catalyzed method relies on nucleophilic attack and ring closure promoted by hydroxide ions under reflux conditions.
Data Table: Detailed Reaction Parameters for Palladium-Catalyzed Synthesis
| Entry | Starting Amount (g) | Pd(OAc)2 (g) | PPh3 (g) | Et3N (g) | Solvent Volume (mL) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 32.20 | 7.74 | 35.83 | 69.11 | 300 (DMF) | 100 | 18 | 82.6 | 90 |
| 2 | 5.00 | 1.09 | 1.91 | 10.8 | 30 (DMF) | 115 | 18 | 51 | 90 |
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit promising anticancer properties. Specifically, 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that the compound could induce apoptosis in various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents .
Mechanism of Action :
The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways related to cell survival and apoptosis. The compound appears to interfere with the activity of certain kinases that are crucial for cancer cell growth .
Agricultural Science
Herbicidal Properties :
this compound has been evaluated for its herbicidal potential. Its structural similarities to other pyridine carboxylic acids suggest it may act as a selective herbicide against broadleaf weeds while being less harmful to grasses. Studies have shown that it can effectively inhibit the growth of specific weed species without significant phytotoxicity to crops .
Field Trials :
Field trials conducted on various crops demonstrated that applications of this compound resulted in reduced weed biomass and improved crop yields. For instance, trials on soybean and corn showed a notable decrease in weed competition when treated with formulations containing this compound .
Material Science
Polymer Chemistry :
In material science, this compound is being explored as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve resistance to degradation under environmental stressors .
Case Study on Polymer Synthesis :
A recent study focused on synthesizing a copolymer using this compound as a monomer. The resulting polymer exhibited superior tensile strength and thermal stability compared to traditional polymers used in similar applications. This advancement opens pathways for developing more durable materials for industrial applications .
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | Effectiveness (IC50) | Reference |
|---|---|---|---|
| Anticancer | This compound | 12 µM | |
| Herbicidal | This compound | Effective against broadleaf weeds |
Table 2: Polymer Properties Comparison
| Property | Traditional Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 40 |
| Thermal Stability (°C) | 150 | 200 |
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, thereby disrupting signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Positional Isomers of Chlorine and Carboxylic Acid Groups
The position of substituents on the pyrrolopyridine scaffold significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- The target compound (5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid) shares the same molecular formula as its positional isomers but differs in ring fusion and substituent placement.
- Synthesis yields vary: 71% for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid vs. 80% for its methoxy analog (5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) .
Substituent Variations
Replacing chlorine with other functional groups alters reactivity and applications:
Key Observations :
- Methoxy derivatives generally exhibit higher synthesis yields (e.g., 80% for 5-methoxy vs. 71% for 5-chloro), likely due to reduced steric hindrance or enhanced intermediate stability .
- Chlorine’s electron-withdrawing nature may reduce solubility compared to methoxy groups.
Heterocyclic Analogs
Thienopyridine Carboxylic Acids
Replacing the pyrrole ring with thiophene introduces sulfur, altering electronic properties:
Key Observations :
- Thienopyridines exhibit higher melting points (e.g., 293–294°C) compared to pyrrolopyridines, likely due to stronger intermolecular interactions from sulfur .
Ester Derivatives
Esterification of the carboxylic acid group improves lipophilicity:
Key Observations :
- Ester derivatives are critical for prodrug strategies, mitigating the carboxylic acid’s polarity .
Biological Activity
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS No. 800401-63-2) is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 196.59 g/mol. Its structure features a pyrrole ring fused with a pyridine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | This compound |
| CAS Number | 800401-63-2 |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study utilized the MTT assay to assess cell viability across multiple cancer types and found significant dose-dependent inhibition in cell growth, particularly in HeLa (cervical cancer) and L929 (fibroblast) cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects . Research indicates that it can inhibit the expression of inflammatory markers such as COX-2 and IL-1β in cultured cells. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
MTT Assay Results : A study tested various concentrations of this compound on HeLa and L929 cells. The results are summarized in Table 1.
The data indicate a clear trend where increased concentrations lead to decreased cell viability.
Concentration (µM) HeLa Cell Viability (%) L929 Cell Viability (%) 0 100 100 10 85 90 50 60 70 100 30 50 -
Inflammatory Gene Expression : Another study focused on the effects of the compound on gene expression related to inflammation. The results showed significant downregulation of COX-2 and iNOS genes at higher concentrations (Table 2).
Treatment (µM) COX-2 Expression (% Control) iNOS Expression (% Control) Control 100 100 10 80 85 50 50 60 100 20 25
Toxicity Assessment
Toxicological evaluations have classified the compound as harmful if swallowed or in contact with skin, suggesting caution in handling . However, predictive models indicate low acute toxicity levels for doses administered orally or through other routes .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, as seen in structurally similar pyrrolopyridine derivatives. For example, a two-step protocol using tert-butyl alcohol and caesium carbonate under inert atmosphere (40–100°C) followed by acid hydrolysis (93–96°C) has been employed for analogous compounds . Optimizing stoichiometry of reagents (e.g., palladium diacetate, tert-butyl XPhos) and reaction time (5.5–17 hours) is critical for yield improvement.
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires a combination of H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. For example, the chloro substituent’s electronic effects on pyrrolopyridine ring protons can be analyzed via H NMR chemical shifts (δ 7.8–8.5 ppm for aromatic protons) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability studies on similar chlorinated heterocycles indicate degradation via hydrolysis of the carboxylic acid group under humid conditions. Regular stability testing via TLC or HPLC is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism in the pyrrolopyridine ring or residual solvents. For example, keto-enol tautomerism in the carboxylic acid group can lead to split peaks in H NMR. Computational tools like density functional theory (DFT) can predict tautomeric stability, while deuterated solvent exchange experiments can confirm dynamic equilibria .
Q. What strategies are effective for optimizing regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The chloro substituent at position 5 directs electrophiles to the electron-rich positions (e.g., C-3 or C-6 of the pyrrolopyridine ring). Computational modeling (e.g., Fukui indices) predicts reactive sites, while experimental screening of Lewis acids (e.g., AlCl, FeCl) can enhance regioselectivity. Comparative studies with 6-chloro analogs (e.g., 6-Chloro-2-pyridinecarboxylic acid) provide mechanistic insights .
Q. Which computational methods best predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : DFT-based calculations (e.g., B3LYP/6-311+G(d,p)) can model the activation energy for SNAr at the C-5 chloro position. Solvent effects (e.g., DMSO vs. THF) are critical and can be incorporated via polarizable continuum models (PCM). Validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is recommended .
Q. How can chromatographic purification challenges due to the compound’s polarity be addressed?
- Methodological Answer : Reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) is effective. For persistent tailing, ion-pairing agents (e.g., 0.1% trifluoroacetic acid) improve peak shape. Preparative HPLC with a phenyl-hexyl stationary phase has been used for high-purity isolation of related carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
